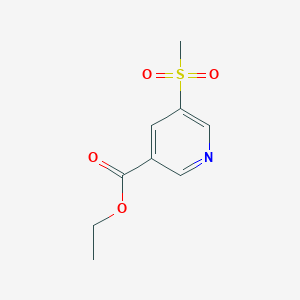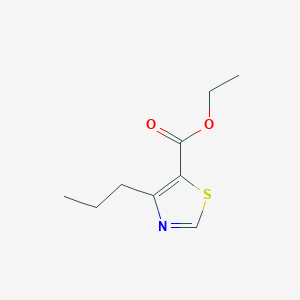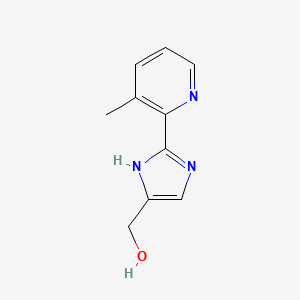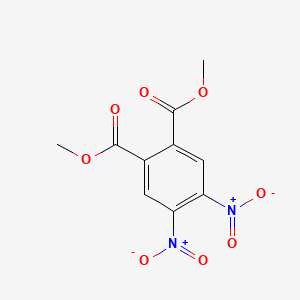![molecular formula C9H9N3O2 B13677549 Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13677549.png)
Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative [4 + 1] annulation in the presence of iodine (I2) and dimethyl sulfoxide (DMSO) . This method enables the formation of the triazolopyridine ring system through the direct oxidative functionalization of sp3 C–H bonds of 2-methyl-azaheteroarenes.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the triazole or pyridine rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Iodine (I2) and dimethyl sulfoxide (DMSO) are commonly used for oxidative reactions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazolopyridine derivatives, while substitution reactions can produce a variety of substituted triazolopyridine compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Wirkmechanismus
The mechanism by which Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound shares a similar triazole ring system but is fused with a quinoxaline ring instead of a pyridine ring.
[1,2,4]Triazolo[4,3-a]pyrazine: This compound has a pyrazine ring fused to the triazole ring and exhibits different chemical and biological properties.
Uniqueness
Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is unique due to its specific ring structure and the presence of a carboxylate group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H9N3O2 |
|---|---|
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-6-10-11-8-7(9(13)14-2)4-3-5-12(6)8/h3-5H,1-2H3 |
InChI-Schlüssel |
RDTBXFZVEHZZPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N1C=CC=C2C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethyl 6-chloro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13677514.png)


![2-(2,6-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13677522.png)

![Ethyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13677555.png)

